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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909 Get Quote

An In-Depth Technical Guide to the Mechanism of Action of BPR1K871 in Acute Myeloid

Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor under investigation as a

therapeutic agent for Acute Myeloid Leukemia (AML) and other malignancies.[1][2] Its primary

mechanism of action involves the dual inhibition of FMS-like tyrosine kinase-3 (FLT3) and

Aurora Kinases A and B (AURKA/B), two key protein families implicated in the pathogenesis of

AML.[1][3] By targeting both a critical cell surface receptor driving leukemic proliferation and

essential regulators of mitosis, BPR1K871 demonstrates robust anti-proliferative activity in

AML models, particularly those harboring FLT3-ITD mutations.[1][2] Preclinical data from in

vitro and in vivo studies have validated its target engagement and efficacy, leading to its

selection as a candidate for clinical development.[1][3][4]

Core Mechanism of Action
BPR1K871 functions as an ATP-competitive inhibitor, targeting the kinase domains of FLT3

and Aurora Kinases. Its action disrupts downstream signaling cascades that are crucial for the

survival, proliferation, and cell cycle progression of leukemic cells.

FLT3 Inhibition: FMS-like tyrosine kinase-3 is a receptor tyrosine kinase that plays a pivotal

role in the normal development of hematopoietic stem cells.[1] In a significant subset of AML

patients, FLT3 is constitutively activated through mutations, most commonly internal tandem
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duplications (FLT3-ITD), leading to uncontrolled cell proliferation and poor prognosis.[1][5]

BPR1K871 directly inhibits the autophosphorylation of FLT3, thereby blocking downstream

pro-survival pathways such as PI3K-Akt-mTOR.[1][5]

Aurora Kinase Inhibition: The Aurora kinase family (A, B, and C) are serine/threonine kinases

essential for proper mitotic progression, including centrosome maturation, spindle assembly,

and cytokinesis.[3] Their overexpression is common in various cancers, including AML, and

is associated with genomic instability. BPR1K871 inhibits the activity of AURKA and AURKB,

leading to mitotic arrest and subsequent apoptosis.[1][2][3]

The dual-targeting nature of BPR1K871 offers a potential therapeutic advantage over inhibitors

that target a single pathway, addressing both aberrant proliferation signals and fundamental

cell division machinery.

Signaling Pathway and Molecular Interactions
BPR1K871's efficacy stems from its ability to simultaneously interrupt two critical oncogenic

signaling pathways in AML.

Caption: BPR1K871 inhibits FLT3 and Aurora Kinase pathways in AML.

Quantitative Data
The potency and efficacy of BPR1K871 have been quantified through various in vitro assays.

Table 1: Kinase Inhibitory Activity of BPR1K871
Target Kinase IC₅₀ (nM) Reference

FLT3 19 [1][3][6]

Aurora Kinase A (AURKA) 22 [1][3][6]

Aurora Kinase B (AURKB) 13 [3]

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the drug

required to inhibit the activity of the target kinase by 50%.
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Table 2: Anti-proliferative Activity of BPR1K871 in AML
Cell Lines

Cell Line FLT3 Status EC₅₀ (nM) Reference

MOLM-13 FLT3-ITD Positive ~5 [1][2][3]

MV4-11 FLT3-ITD Positive ~5 [1][2][3]

U937 FLT3 Negative 8050 [1]

EC₅₀: The half-maximal effective concentration, representing the concentration of the drug that

induces a response halfway between the baseline and maximum after a specified exposure

time.

Experimental Protocols & Workflows
The mechanism of action was elucidated through a series of key experiments. The following

are representative protocols based on the cited literature.

Western Blot Analysis for Target Modulation
This experiment confirms that BPR1K871 inhibits the phosphorylation of its target kinases

within AML cells.

Methodology:

Cell Culture: MV4-11 cells are cultured in appropriate media supplemented with fetal bovine

serum.

Treatment: Cells are treated with varying concentrations of BPR1K871 (e.g., 0, 2, 10, 50,

100 nM) for a defined period (e.g., 2 hours).

Cell Lysis: Post-treatment, cells are harvested and lysed using a radioimmunoprecipitation

assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein

phosphorylation states.

Protein Quantification: The total protein concentration in each lysate is determined using a

BCA (bicinchoninic acid) assay to ensure equal loading.
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SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size

via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum

albumin) and then incubated with primary antibodies specific for phospho-FLT3 (Tyr591),

total FLT3, phospho-AURKA (Thr288), total AURKA, and a loading control (e.g., GAPDH or

β-actin).

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody. The signal is detected using an enhanced

chemiluminescence (ECL) substrate and imaged.

Experimental Workflow for Target Validation Expected Outcome

1. Culture MV4-11
(FLT3-ITD+) AML Cells

2. Treat with BPR1K871
(Dose Response)

3. Lyse Cells &
Quantify Protein

4. SDS-PAGE
& PVDF Transfer

5. Immunoblot with
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(pFLT3, pAURKA)

6. Detect Signal &
Analyze Results

Dose-dependent decrease in
pFLT3 and pAURKA levels

Shows

Click to download full resolution via product page

Caption: Workflow for validating BPR1K871 target engagement via Western Blot.

In Vitro Anti-Proliferative Assay
This assay quantifies the ability of BPR1K871 to inhibit the growth of cancer cell lines.

Methodology:

Cell Seeding: AML cells (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at a

predetermined density.

Compound Dilution: BPR1K871 is prepared in a serial dilution series to cover a wide range

of concentrations.
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Treatment: The cells are treated with the serially diluted compound and incubated for a

standard period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®

(which measures ATP levels) or MTS reagent.

Data Analysis: The luminescence or absorbance readings are normalized to untreated

controls. The resulting dose-response curve is fitted using a non-linear regression model to

calculate the EC₅₀ value.

In Vivo Xenograft Model Efficacy Study
This experiment evaluates the anti-tumor activity of BPR1K871 in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

Tumor Implantation: Human AML cells (e.g., MV4-11 or MOLM-13) are subcutaneously

injected into the flanks of the mice.

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200

mm³).

Randomization and Dosing: Mice are randomized into vehicle control and treatment groups.

BPR1K871 is administered via a clinically relevant route (e.g., intravenous injection) at

various doses (e.g., 3-20 mg/kg) on a defined schedule.[1]

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the

study to assess efficacy and toxicity, respectively.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size. Tumors are often excised for further pharmacodynamic (e.g., Western blot) analysis.

Conclusion
BPR1K871 is a promising preclinical candidate for AML therapy, distinguished by its multi-

kinase inhibitory profile against FLT3 and Aurora Kinases. Its mechanism of action is well-
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supported by robust in vitro and in vivo data demonstrating potent inhibition of key oncogenic

pathways, leading to strong anti-proliferative effects in relevant AML models.[1][2] The

progression of BPR1K871 into clinical trials will be crucial in determining its therapeutic

potential in AML patients.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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